molecular formula C8H16O B13634476 2-Ethyl-2-methylpent-4-en-1-ol

2-Ethyl-2-methylpent-4-en-1-ol

Cat. No.: B13634476
M. Wt: 128.21 g/mol
InChI Key: SUJYQVIBYHNWLZ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylpent-4-en-1-ol is a branched unsaturated alcohol with a terminal double bond at the 4-position and hydroxyl group at the 1-position. The compound’s branching (ethyl and methyl groups at C2) and unsaturation (C4 alkene) suggest steric and electronic properties distinct from linear or less-substituted alcohols.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-ethyl-2-methylpent-4-en-1-ol

InChI

InChI=1S/C8H16O/c1-4-6-8(3,5-2)7-9/h4,9H,1,5-7H2,2-3H3

InChI Key

SUJYQVIBYHNWLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxalyl Chloride Method: One method involves the reaction of oxalyl chloride with dimethyl sulfoxide in dichloromethane at -60°C, followed by the addition of 2-methylpent-4-en-1-ol and triethylamine.

    Methanesulfonic Acid Method: Another method involves the reaction of 2-methyl-2-penten-1-ol with methanesulfonic acid, followed by deformic acid treatment.

Industrial Production Methods: Industrial production methods for 2-Ethyl-2-methylpent-4-en-1-ol are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Ethyl-2-methylpent-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted alcohols.

Scientific Research Applications

2-Ethyl-2-methylpent-4-en-1-ol is widely used in scientific research due to its unique chemical properties. It is used in:

    Chemistry: As a reagent in organic synthesis and as a solvent.

    Biology: In the study of enzyme reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylpent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can undergo thermal eliminations, where the breaking of the Cα–X bond is a crucial step. Nucleophilic attack of the double bond upon the β-C–H bond is also significant .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-phenylpent-4-en-1-ol

  • Structure : Contains a phenyl group at C2 and a methyl group at C4, differing from the target compound’s ethyl and methyl branching at C2.
  • Synthesis : Prepared via alkylation of ethyl phenylacetate with methallyl chloride under basic conditions, followed by reduction .
  • Key Properties :
    • IR : Strong absorption at 3450 cm⁻¹ (O-H stretch).
    • NMR : δH 5.2 ppm (alkene protons), δC 120–125 ppm (alkene carbons) .
  • Comparison: The phenyl group enhances stability via conjugation but reduces solubility in non-polar media compared to 2-Ethyl-2-methylpent-4-en-1-ol’s aliphatic substituents.

(E)-4-Methylhex-4-en-3-ol

  • Structure : Features a hydroxyl group at C3 and a methyl group at C4, with an (E)-configured double bond.
  • Synthesis: Derived from a Grignard reaction (EtMgCl with THF) followed by MnO₂ oxidation to the ketone .
  • Key Properties :
    • Boiling Point : ~150°C (estimated for analogs).
    • Stereoselectivity : Oxidation yields a single diastereomer due to steric control .

(1R,4R)-3-Methyl-2-phenyl-4-propylcyclopent-2-enol

  • Structure: Cyclopentenol derivative with phenyl and propyl substituents.
  • Synthesis : Nickel-catalyzed cyclization of trans-2-hexen-1-al and 1-phenyl-1-propyne, achieving 79% yield and 64:36 diastereomeric ratio .
  • Key Properties :
    • Applications : Likely used in chiral synthesis due to stereogenic centers.
  • Comparison : Cyclic structure imparts rigidity and distinct reactivity (e.g., ring-opening vs. alkene addition in 2-Ethyl-2-methylpent-4-en-1-ol).

2-Methyl-4-penten-2-ol

  • Structure : Terminal alkene with hydroxyl and methyl groups at C2.
  • Comparison : Lacking the ethyl branch at C2, this compound may exhibit lower steric hindrance, influencing reaction kinetics (e.g., faster nucleophilic additions).

Physicochemical Properties

Property 2-Ethyl-2-methylpent-4-en-1-ol (Predicted) 4-Methyl-2-phenylpent-4-en-1-ol (E)-4-Methylhex-4-en-3-ol
Molecular Weight ~128 g/mol 178 g/mol 114 g/mol
Boiling Point ~180°C 210°C (estimated) ~150°C
Solubility Moderate in polar solvents Low in water, high in ether High in THF
Hydrogen Bonding Terminal -OH enhances polarity Phenyl reduces H-bonding capacity Internal -OH limits H-bonding

Biological Activity

2-Ethyl-2-methylpent-4-en-1-ol, also known as EMPO, is a tertiary alcohol with the molecular formula C8_8H16_{16}O and a molecular weight of 128.2 g/mol. This compound has garnered attention in various fields of research due to its unique biological properties and potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of EMPO, supported by empirical data, case studies, and research findings.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C8_8H16_{16}O
  • CAS Number: 1849288-43-2
  • Boiling Point: 117°C
  • Melting Point: -25°C
  • Density: 0.86 g/cm³

Physical Properties:
EMPO is a clear, colorless liquid with a mild odor. It is soluble in water, ethanol, and diethyl ether, but exhibits instability when exposed to air due to potential oxidation reactions.

Antimicrobial Properties

Research indicates that EMPO exhibits significant antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria and fungi, including Candida albicans and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans and 64 µg/mL against E. coli, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

EMPO has also been evaluated for its antioxidant properties. In vitro assays measuring radical scavenging activity showed that EMPO effectively neutralizes free radicals, with a half-maximal inhibitory concentration (IC50) value of approximately 150 µg/mL in DPPH assays. This antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, which may have implications for preventing oxidative stress-related diseases.

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study assessed the antimicrobial efficacy of EMPO in food preservation. The results indicated that incorporating EMPO into food matrices significantly reduced microbial load without adversely affecting sensory properties. This suggests its potential application as a natural preservative in the food industry.
  • Antioxidant Potential in Health Supplements:
    Another study investigated the use of EMPO as an ingredient in dietary supplements aimed at enhancing antioxidant defenses in humans. Participants consuming supplements containing EMPO showed improved biomarkers of oxidative stress compared to a control group, indicating its potential health benefits.

Research Findings

Property Value
Minimum Inhibitory Concentration (MIC) against C. albicans32 µg/mL
Minimum Inhibitory Concentration (MIC) against E. coli64 µg/mL
IC50 in DPPH Assay150 µg/mL

The biological activity of EMPO may be attributed to its structural characteristics that allow it to interact with cellular targets. The compound's hydroxyl group is believed to play a critical role in its interaction with microbial cell membranes, leading to disruption and subsequent cell death. Additionally, its ability to scavenge free radicals contributes to its antioxidant properties, protecting cells from oxidative damage.

Current State of Research

Ongoing research continues to explore the full spectrum of biological activities associated with EMPO. Studies are focusing on:

  • The development of EMPO-based formulations for therapeutic applications.
  • Its role as a natural preservative in food technology.
  • Further elucidation of its mechanisms at the molecular level.

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